![molecular formula C25H21N5O2S2 B2542352 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 847402-02-2](/img/structure/B2542352.png)

2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

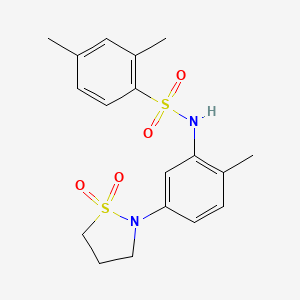

“2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring with two hetero atoms . The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities .

Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest in recent years . Thiazole derivatives have been synthesized using a variety of methods, including combinatorial chemistry . The synthesis of these compounds often involves the use of privileged structures, with heterocyclic scaffolds receiving special attention .

Molecular Structure Analysis

The molecular structure of “2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide” includes a thiazole ring, which is a five-membered ring that carries nitrogen and sulfur atoms . This makes it a versatile entity in actions and reactions .

Chemical Reactions Analysis

Thiazole derivatives, including “2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide”, can undergo a variety of chemical reactions due to the presence of the thiazole ring . These reactions may include donor–acceptor, nucleophilic, and oxidation reactions .

科学的研究の応用

Benzothiazole Derivatives in Scientific Research

Benzothiazole and its derivatives are extensively explored for their diverse biological activities. These compounds are known for their potential carcinogenicity evaluation and their utilization in creating biologically active molecules. The synthesis and evaluation of thiophene analogues, such as benzidine and 4-aminobiphenyl, have shown their importance in understanding carcinogenic properties, indicating the significance of benzothiazole derivatives in designing molecules with potential biological activities (Ashby et al., 1978).

Triazole Derivatives in Scientific Research

The triazole ring system is another pivotal structure offering a wide range of biological activities. Compounds containing the 1,2,4-triazole moiety have been identified with antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. The exploration of 1,2,4-triazoles in modern organic synthesis highlights their versatility in chemical modeling and the development of novel biologically active substances. This underlines the triazole derivatives as a promising direction in scientific research for generating compounds with significant biological activities (Ohloblina, 2022).

Acetamide Derivatives in Scientific Research

Acetamide derivatives form an essential class of compounds due to their wide range of applications in pharmaceutical and medicinal chemistry. The review of acetamide and its mono- and dimethyl derivatives provides insight into their biological effects and highlights their continuing commercial importance. The expanding knowledge around these compounds' biological consequences emphasizes their role in drug development and the necessity for further research to understand their full potential (Kennedy, 2001).

将来の方向性

The development of thiazole derivatives, including “2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide”, is a promising area of research. These compounds have a wide range of biological activities and could potentially be developed into novel therapeutic agents for a variety of pathological conditions .

特性

IUPAC Name |

N-(4-methylphenyl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O2S2/c1-17-11-13-18(14-12-17)26-23(31)16-33-24-28-27-22(30(24)19-7-3-2-4-8-19)15-29-20-9-5-6-10-21(20)34-25(29)32/h2-14H,15-16H2,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVXAGQNZIJANT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocycloheptyl)-2-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)amino]acetamide](/img/structure/B2542272.png)

![N-[3-(4-acetylanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B2542273.png)

![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/no-structure.png)

![1-{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2542276.png)

![2,5-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2542279.png)

![1-[(2-Chlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2542282.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2542285.png)

![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic A+](/img/structure/B2542286.png)

![4-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2542292.png)